VU0463271 quarterhydrate

KCC2 inhibition CNS drug discovery thallium flux assay

VU0463271 quarterhydrate is the optimized, high-potency KCC2 antagonist for GABAergic and chloride homeostasis research. With >100-fold selectivity over NKCC1 and a defined pharmacokinetic profile, it ensures unambiguous data interpretation versus non-selective tools. Procure for reliable functional readouts in epilepsy, pain, and neurodevelopmental studies. Request quote for bulk orders.

Molecular Formula C76H74N16O5S8
Molecular Weight 1548.0 g/mol
Cat. No. B14018175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0463271 quarterhydrate
Molecular FormulaC76H74N16O5S8
Molecular Weight1548.0 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.O
InChIInChI=1S/4C19H18N4OS2.H2O/c4*1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h4*2-6,9-11,15H,7-8,12H2,1H3;1H2
InChIKeyXKOXVOXECQNISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0463271 quarterhydrate: A Selective KCC2 Antagonist for Neuroscience Research and Drug Discovery


VU0463271 quarterhydrate is a small-molecule antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2, SLC12A5) [1]. It is an optimized derivative of the MLPCN probe ML077, developed to provide enhanced potency and selectivity for investigating KCC2-mediated chloride homeostasis in the central nervous system [1]. The compound is widely used as a pharmacological tool to study the role of KCC2 in GABAergic inhibition, neuronal excitability, and epileptiform activity [1][2].

Why Generic KCC2 Inhibitors Cannot Substitute for VU0463271 quarterhydrate


KCC2 is a critical regulator of neuronal chloride homeostasis, and its modulation has been linked to epilepsy, chronic pain, and neurodevelopmental disorders. However, the field has long been hampered by a lack of selective and potent pharmacological tools [1]. Non-selective agents like furosemide or bumetanide inhibit multiple cation-chloride cotransporters (NKCC1, KCC1, KCC3, KCC4), confounding data interpretation. Earlier KCC2 antagonists, such as ML077 and VU0240551, exhibited suboptimal potency (>500 nM) and/or off-target liabilities [1]. VU0463271 quarterhydrate was specifically engineered to overcome these limitations, providing a step-change in potency, selectivity, and a defined in vitro/in vivo profile that enables robust and reproducible interrogation of KCC2 function without the experimental ambiguity introduced by less refined tool compounds [1][2]. Substituting a generic or less-characterized KCC2 modulator risks obtaining data that are not directly comparable to the established body of literature built upon this optimized probe.

VU0463271 quarterhydrate: Quantitative Evidence of Superior Potency, Selectivity, and Functional Impact


Enhanced Potency Over Parent Probe ML077

VU0463271 quarterhydrate demonstrates an 8.8-fold improvement in KCC2 inhibitory potency compared to its direct structural predecessor, ML077 (VU0255011). In a thallium flux assay using KCC2-overexpressing HEK293 cells, VU0463271 inhibited KCC2 with an IC50 of 61 nM, whereas ML077 exhibited an IC50 of 537 nM under identical assay conditions [1].

KCC2 inhibition CNS drug discovery thallium flux assay

Superior Selectivity Profile Against Off-Targets

VU0463271 quarterhydrate exhibits >100-fold selectivity for KCC2 over the closely related Na-K-2Cl cotransporter 1 (NKCC1) and displays no significant activity (<50% inhibition at 10 µM) against a panel of 68 GPCRs, ion channels, and transporters [1]. In contrast, the earlier KCC2 inhibitor VU0240551 shows significant off-target activity, including inhibition of hERG and L-type calcium channels . A secondary pharmacology screen of VU0463271 did identify high-potency hits at the mitochondrial translocator protein TSPO (IC50 = 200 nM) and the α1b-adrenergic receptor, which should be considered when interpreting data at higher concentrations [2].

KCC2 selectivity NKCC1 GPCR profiling

Functional Electrophysiological Impact: Depolarization of GABA Reversal Potential

VU0463271 quarterhydrate produces a robust and quantifiable depolarizing shift in the reversal potential of GABAergic synaptic transmission. In hippocampal slices from trained rats, application of VU0463271 resulted in a 10 mV depolarization of the fast inhibitory postsynaptic potential (fIPSP) reversal potential [1]. Similarly, it caused a 5 mV depolarization of the inhibitory postsynaptic current (IPSC) reversal potential [1]. Importantly, the slope of the current-voltage relationship was not altered, confirming that the effect is specifically mediated by changes in chloride driving force due to KCC2 inhibition, rather than direct modulation of GABAA receptor conductance [1].

GABAergic transmission electrophysiology reversal potential

In Vivo Pharmacokinetic Profile for Preclinical Study Design

VU0463271 quarterhydrate has a defined in vivo pharmacokinetic profile in rats that is essential for planning acute or sub-chronic studies. Following intravenous administration at 1 mg/kg, VU0463271 exhibits moderate-to-high clearance (CL = 57 mL/min/kg) and a low steady-state volume of distribution (Vss = 0.4 L/kg), resulting in a short terminal half-life (t1/2 = 9 minutes) . This profile indicates rapid elimination and suggests that continuous infusion or frequent dosing may be required to maintain target engagement in vivo.

pharmacokinetics in vivo rat

Modulation of Chloride Extrusion and Ictal-like Discharge Duration

In organotypic hippocampal slices exhibiting spontaneous ictal-like epileptiform discharges (ILDs), VU0463271 (10 µM) significantly reduced chloride extrusion rates and increased both the elevation of intracellular chloride during ictal events and the duration of ILDs, ultimately inducing status epilepticus [1]. In contrast, the KCC2 upregulator CLP257 improved chloride homeostasis and reduced ILD duration and frequency in a concentration-dependent manner [1].

epileptiform activity chloride homeostasis organotypic hippocampal slices

VU0463271 quarterhydrate: Optimal Use Cases in Neuroscience and Drug Discovery


Validating KCC2 Target Engagement in Electrophysiology Experiments

Researchers studying GABAergic inhibition or chloride homeostasis can use VU0463271 as a standard positive control to confirm KCC2-dependent effects. Bath application of the compound induces a predictable depolarizing shift in the GABA reversal potential (e.g., 10 mV shift in fIPSP), which serves as a reliable functional readout for KCC2 activity in acute brain slices or cultured neurons [1].

In Vitro Epilepsy and Seizure Modeling

In organotypic hippocampal slice cultures or other in vitro seizure models, VU0463271 reliably induces hyperexcitability and prolongs ictal-like discharges [2]. This makes it an ideal tool for inducing a pro-convulsant state against which the efficacy of novel anticonvulsant compounds, particularly KCC2 potentiators, can be benchmarked [2].

Pharmacological Differentiation in Chloride Transporter Studies

When investigating the relative contributions of KCC2 versus NKCC1 to neuronal chloride regulation, VU0463271 provides a clear, selective inhibition of KCC2 with >100-fold selectivity over NKCC1 [3]. This allows researchers to pharmacologically isolate KCC2-mediated effects without the confounding influence of NKCC1 inhibition seen with non-selective agents like bumetanide or furosemide.

Acute In Vivo Studies with Optimized Dosing Regimens

For acute in vivo studies, the defined rat pharmacokinetic profile (t1/2 = 9 min) guides dosing strategy . Researchers can use this data to design continuous infusion protocols or frequent intraperitoneal injections to maintain target brain concentrations, ensuring robust and sustained KCC2 inhibition throughout behavioral or electrophysiological recording sessions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0463271 quarterhydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.